

Technical Guide: Calcein Disodium Fluorescence Spectra and pH Dependence[1]

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Compound of Interest

Compound Name: *Calcein disodium*

CAS No.: 1945975-98-3

Cat. No.: B8235155

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Executive Summary

Calcein disodium (Fluorexon) is a water-soluble, membrane-impermeable fluorophore derived from fluorescein. Unlike its acetoxymethyl ester derivative (Calcein AM), which is used for live-cell viability, **Calcein disodium** is primarily utilized as a fluid-phase marker and a liposomal leakage indicator.

Its utility is defined by three critical physicochemical behaviors:

- **pH Sensitivity:** Fluorescence is strictly dependent on the ionization state of the phenolic hydroxyl group (pKa ~6.5), rendering it non-fluorescent in acidic environments.
- **Concentration-Dependent Self-Quenching:** At concentrations >10 mM, Calcein undergoes homo-FRET (Förster Resonance Energy Transfer), suppressing fluorescence. This property is the basis for "relief-of-quenching" leakage assays.
- **Metal Chelation:** Fluorescence is dynamically quenched by transition metals (Co²⁺, Cu²⁺, Mn²⁺), enabling its use in pore permeability studies.

This guide provides the spectral data, mechanistic insights, and validated protocols required to deploy **Calcein disodium** effectively in quantitative assays.

Part 1: Photophysical Properties & Spectral Characteristics[1]

Calcein shares the xanthene core of fluorescein, resulting in similar spectral characteristics. However, the addition of two iminodiacetic acid groups modifies its solubility and chelating properties.

Spectral Data Summary

Parameter	Value	Notes
Excitation Max ()	495 nm	Optimal excitation via 488 nm Argon laser or Blue LED.
Emission Max ()	515 nm	Green fluorescence, compatible with FITC/GFP filters.
Stokes Shift	~20 nm	Small shift requires high-quality bandpass filters to prevent crosstalk.
Molar Extinction Coefficient	~75,000 M ⁻¹ cm ⁻¹	At pH 9.0.
Quantum Yield ()	0.92	High brightness in dilute, alkaline solutions.
Solubility	>100 mM (Water)	Highly soluble as the disodium salt; insoluble in organic solvents.

Spectral Stability

Calcein is photostable relative to fluorescein but susceptible to photobleaching under high-intensity illumination. All stock solutions must be protected from light and stored at -20°C.

Part 2: The pH Dependence Mechanism

The fluorescence of Calcein is not constant; it is a function of the protonation state of its chromophore. Understanding this mechanism is vital for experimental design, particularly in environments with dynamic pH (e.g., endosomes or acidified buffers).

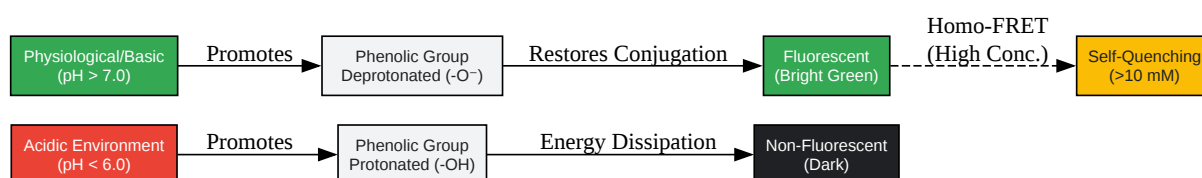
The Mechanistic Pathway

The fluorescence quantum yield is controlled by the phenolic hydroxyl group on the xanthene ring.

- Acidic Conditions (pH < 5.0): The phenolic group is protonated (neutral). The molecule absorbs light but dissipates energy non-radiatively. Result: Non-fluorescent.
- Neutral/Basic Conditions (pH > 7.0): The phenolic group deprotonates to form a phenolate anion. This restores the conjugated π -electron system required for fluorescence. Result: Highly Fluorescent.

Graphviz Diagram: pH-Dependent Activation

The following diagram illustrates the logical flow of Calcein activation relative to pH and concentration.



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Caption: Logical flow of Calcein fluorescence activation based on pH and concentration states.

Part 3: Concentration & Self-Quenching (The "Relief" Assay)

One of Calcein's most powerful applications is the Self-Quenching Leakage Assay. Unlike simple dyes, Calcein's fluorescence intensity is non-linear with concentration.[1]

The Self-Quenching Curve[2][3][4]

- Linear Range (0 - 2 mM): Fluorescence increases linearly with concentration.[2]
- Peak Fluorescence (~3 - 4 mM): Maximum intensity is reached.[2]
- Self-Quenching (> 10 mM): Fluorescence decreases as concentration increases due to molecular collision and energy transfer (homo-FRET).
- Encapsulation Concentration (~50 - 100 mM): At this concentration, Calcein is >95% quenched (dark).

Experimental Implication: When Calcein encapsulated at 70 mM leaks out of a liposome into the surrounding buffer, it is diluted to micromolar levels. This dilution relieves the quenching, causing a massive, instantaneous increase in fluorescence signal (often 100-fold).

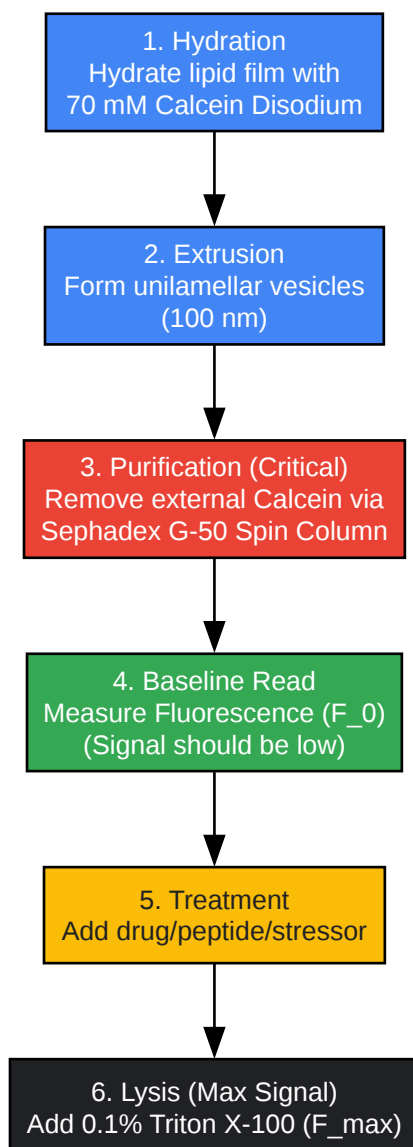
Part 4: Validated Protocol: Liposome Leakage Assay

This protocol uses **Calcein disodium** to measure membrane permeability or stability.

Materials

- **Calcein Disodium** Salt: (Do not use Calcein AM).
- Lipids: e.g., DOPC, POPC, or Cholesterol.[1]
- Purification Column: Sephadex G-50 or equivalent Size Exclusion Chromatography (SEC) resin.
- Lysis Buffer: 10% Triton X-100.

Workflow Diagram



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Caption: Step-by-step workflow for the Calcein Self-Quenching Leakage Assay.

Step-by-Step Procedure

- Preparation of Calcein Solution:
 - Dissolve **Calcein Disodium** in buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 70 mM.
 - Note: The pH will drop upon adding Calcein.[3] You must re-adjust pH to 7.4 using NaOH. If the pH is not adjusted, the dye will not dissolve completely and will not fluoresce upon

release.

- Adjust osmolarity to match your physiological target (approx 300 mOsm).
- Liposome Encapsulation:
 - Hydrate a dried lipid film with the 70 mM Calcein solution.
 - Perform freeze-thaw cycles (x5) and extrude through a 100 nm polycarbonate filter to form Large Unilamellar Vesicles (LUVs).
- Removal of External Dye (Purification):
 - Pass the liposome suspension through a Sephadex G-50 column equilibrated with Calcein-free buffer.
 - The liposomes (large) will elute in the void volume; free Calcein (small) will be retained.
 - Validation: The eluted liposomes should appear faintly orange/brown (concentrated dye) but the solution should not be fluorescent green until lysed.
- Assay Execution:
 - Place purified liposomes in a fluorometer cuvette or plate.
 - = 495 nm,
= 515 nm.
 - Record Baseline Fluorescence ().
 - Add test compound (drug, peptide). Record Time-Course Fluorescence ().
 - At the end, add Triton X-100 (final 0.1%) to lyse all vesicles. Record Maximum Fluorescence ().

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- Data Calculation: Calculate % Leakage using the standard equation:

Part 5: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Baseline ()	Incomplete removal of external dye.	Repeat SEC purification or use a longer column.
Low (No signal on lysis)	pH of internal buffer is too low.	Ensure 70 mM Calcein stock is titrated to pH 7.4 before encapsulation.
Signal Drift	Photobleaching.	Reduce excitation intensity or shutter the beam between reads.
Unexpected Quenching	Presence of Metal Ions.[4][5]	Calcein is quenched by Co^{2+} , Cu^{2+} , Mn^{2+} . Ensure buffers are metal-free or add EDTA if metals are not required for the assay.

References

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